(R)-1-(3,4-Difluorophenyl)ethanamine (R)-1-(3,4-Difluorophenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 321318-15-4
VCID: VC2444532
InChI: InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
SMILES: CC(C1=CC(=C(C=C1)F)F)N
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol

(R)-1-(3,4-Difluorophenyl)ethanamine

CAS No.: 321318-15-4

Cat. No.: VC2444532

Molecular Formula: C8H9F2N

Molecular Weight: 157.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,4-Difluorophenyl)ethanamine - 321318-15-4

Specification

CAS No. 321318-15-4
Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
IUPAC Name (1R)-1-(3,4-difluorophenyl)ethanamine
Standard InChI InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
Standard InChI Key AESHLRAPTJZOJL-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)F)F)N
SMILES CC(C1=CC(=C(C=C1)F)F)N
Canonical SMILES CC(C1=CC(=C(C=C1)F)F)N

Introduction

Chemical Structure and Properties

(R)-1-(3,4-Difluorophenyl)ethanamine is a fluorinated chiral amine with well-defined chemical and physical properties. The compound features a phenyl ring with fluorine atoms at the 3 and 4 positions, along with an ethylamine group with R-stereochemistry at the chiral center.

Basic Identification and Physical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number321318-15-4
Molecular FormulaC₈H₉F₂N
Molecular Weight157.16 g/mol
IUPAC Name(1R)-1-(3,4-difluorophenyl)ethanamine
AppearanceNot specified in literature
Boiling Point186.1 °C at 760 mmHg
Density1.163 g/cm³
Flash Point81.4 °C

The compound exists in various forms including the free amine and as hydrochloride salt, which is commonly used in research applications .

Structural Characteristics

The structure is defined by several key identifiers:

IdentifierCode
InChIInChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
InChI KeyAESHLRAPTJZOJL-RXMQYKEDSA-N
SMILESCC(C1=CC(=C(C=C1)F)F)N

The R-stereochemistry at the chiral center is a critical feature that distinguishes this compound from its S-enantiomer and influences its biological activity .

Synthesis Methods

The production of (R)-1-(3,4-Difluorophenyl)ethanamine involves sophisticated synthetic approaches that ensure high enantiomeric purity.

Biocatalytic Approaches

One common method for synthesizing this compound employs biocatalysts:

Synthesis MethodCatalystsAdvantages
Enantioselective ReductionEngineered ketoreductases (KREDs)High enantioselectivity
Whole Cell BiocatalysisMicrobial cells containing KREDsCost-effective, environmentally friendly
Isolated Enzyme SystemsPurified ketoreductasesPrecise control of reaction conditions

These biocatalytic approaches facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound.

Industrial Synthesis Methods

For industrial-scale production, alternative methods may be employed:

These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents, which is crucial for cost-effective production.

Biological Activity and Mechanisms

The biological activities of (R)-1-(3,4-Difluorophenyl)ethanamine are primarily centered around its interactions with neurotransmitter systems.

Receptor Interactions

Research indicates that this compound interacts with several neurotransmitter receptors:

Receptor TypeInteractionPotential Effect
Serotonin ReceptorsPotential ligand bindingModulation of serotonergic pathways
Dopamine ReceptorsPossible affinityAlteration of dopaminergic signaling

The fluorine atoms in the compound's structure enhance its binding affinity to these receptors, potentially leading to significant pharmacological effects.

Structure-Activity Relationship

The specific positioning of the fluorine atoms at the 3,4-positions of the phenyl ring is critical for its biological activity. This arrangement:

  • Increases metabolic stability

  • Enhances binding affinity to target receptors

  • Modifies the electronic properties of the molecule

  • Affects lipophilicity and membrane permeability

These structural features contribute to the compound's potential efficacy in modulating neurological pathways.

Applications in Research and Development

(R)-1-(3,4-Difluorophenyl)ethanamine serves important functions in various research contexts.

Medicinal Chemistry

The compound has several applications in medicinal chemistry:

Application AreaPotential UseRelevance
Drug DevelopmentIntermediate for pharmaceutical compoundsBuilding block for complex molecules
Pharmacological StudiesProbe for receptor binding studiesUnderstanding neurotransmitter systems
Structure-Activity Relationship StudiesModel compoundDevelopment of new therapeutic agents

Its unique structural properties make it valuable for investigating the effects of fluorination and chirality on biological activity .

Chemical Synthesis

As a synthetic intermediate, this compound serves as a building block for more complex structures:

Synthetic RoleProductsImportance
Chiral Building BlockComplex pharmaceutical compoundsIntroducing chirality at specific positions
Fluorinated IntermediateFluorine-containing bioactive moleculesEnhancing metabolic stability and binding affinity

Research indicates its potential use in the synthesis of various bioactive compounds, including possible pharmaceutical candidates .

Hazard StatementCodeDescription
Harmful if swallowedH302Potential oral toxicity
Causes serious eye irritationH319Eye contact risk

Associated precautionary statements include P305+P351+P338, which relate to procedures following eye contact .

AspectRecommendation
Storage TemperatureAmbient or 2-8°C
Light SensitivityProtect from light
PackagingTypically supplied in sealed containers
Research UseFor research use only; not for human or veterinary use

Following these guidelines is crucial for maintaining the compound's integrity and ensuring researcher safety .

Analytical Characterization

Various analytical techniques are employed to characterize and verify the identity, purity, and properties of (R)-1-(3,4-Difluorophenyl)ethanamine.

Spectroscopic Methods

TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR)Structure elucidationConfirmation of atomic arrangement
Mass SpectrometryMolecular weight verificationPrecise mass determination
Infrared SpectroscopyFunctional group identificationVerification of amine and fluorine presence

These methods provide comprehensive structural confirmation and are essential for quality control in research and production .

Chromatographic Analysis

For purity assessment and quality control:

MethodPurposeParameters Measured
High-Performance Liquid Chromatography (HPLC)Purity determinationEnantiomeric purity, chemical purity
Gas Chromatography (GC)Volatile impurity detectionTrace contaminants analysis

Quality control standards typically specify a minimum purity of 95% for research applications, with some suppliers offering higher-purity grades for specialized applications .

Related Compounds and Derivatives

Several compounds structurally related to (R)-1-(3,4-Difluorophenyl)ethanamine have been investigated for comparative purposes.

Structural Analogs

CompoundCAS NumberStructural DifferenceSimilarity Score
(S)-1-(3,4-Difluorophenyl)ethanamineNot specifiedOpposite stereochemistryNot specified
(R)-1-(2,4-Difluorophenyl)ethanamine791098-84-5Different fluorine positions0.98
(R)-1-(2-Fluorophenyl)ethanamine1168139-43-2Single fluorine at position 20.98

These analogs provide valuable information for structure-activity relationship studies and help researchers understand the importance of specific structural features .

Salt Forms

The compound is available in various salt forms:

Salt FormCAS NumberPropertiesUses
Hydrochloride441074-81-3Enhanced stability, water solubilityResearch applications
Free Base321318-15-4Original formSynthetic intermediate

The hydrochloride salt is particularly important for research applications due to its improved handling characteristics and stability .

Current Research and Future Directions

Research into (R)-1-(3,4-Difluorophenyl)ethanamine continues to evolve, with several promising directions emerging.

Current Research Focus

Recent studies have investigated:

  • Potential as a pharmacological probe for neurotransmitter systems

  • Role as a synthetic intermediate in pharmaceutical development

  • Structure-activity relationships of fluorinated chiral amines

  • Optimization of synthetic routes for improved efficiency and sustainability

These research directions highlight the compound's continuing relevance in medicinal chemistry and pharmacology .

Research AreaPotential ApplicationSignificance
Neurological DisordersDevelopment of targeted therapeuticsModulation of specific neurotransmitter pathways
Metabolic StabilityCreation of more stable drug candidatesExtending half-life of therapeutic compounds
Green ChemistrySustainable synthesis methodsEnvironmentally friendly production processes

The unique structural properties of this compound suggest significant untapped potential for various applications in pharmaceutical research and development .

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